![molecular formula C20H19N B14316902 11-Butyl-11H-benzo[a]carbazole CAS No. 112546-79-9](/img/structure/B14316902.png)
11-Butyl-11H-benzo[a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Butyl-11H-benzo[a]carbazole is a nitrogen-containing aromatic heterocyclic compound It is a derivative of benzo[a]carbazole, characterized by the presence of a butyl group attached to the nitrogen atom of the carbazole skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Butyl-11H-benzo[a]carbazole typically involves the alkylation of benzo[a]carbazole. One common method is the reaction of benzo[a]carbazole with butyl bromide in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Butyl-11H-benzo[a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Applications De Recherche Scientifique
11-Butyl-11H-benzo[a]carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 11-Butyl-11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which may contribute to its anticancer properties. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzo[a]carbazole: The parent compound without the butyl group.
1,2-Benzcarbazole: A structural isomer with different substitution patterns.
11-Azachrysofluorene: Another nitrogen-containing aromatic heterocyclic compound.
Uniqueness: 11-Butyl-11H-benzo[a]carbazole is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112546-79-9 |
|---|---|
Formule moléculaire |
C20H19N |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
11-butylbenzo[a]carbazole |
InChI |
InChI=1S/C20H19N/c1-2-3-14-21-19-11-7-6-10-17(19)18-13-12-15-8-4-5-9-16(15)20(18)21/h4-13H,2-3,14H2,1H3 |
Clé InChI |
UAKXONVUJITQJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



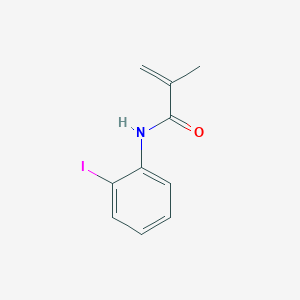
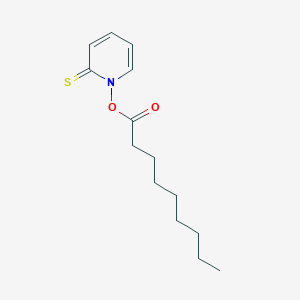
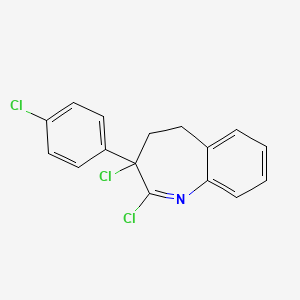
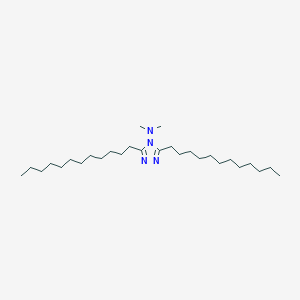
![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
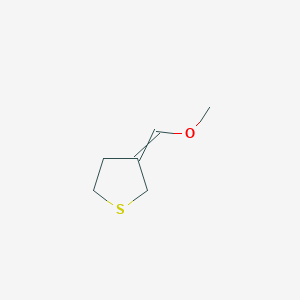
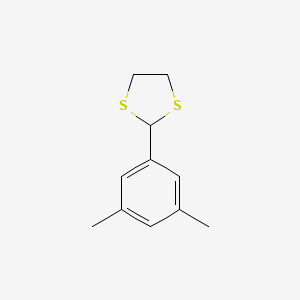
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)
![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)

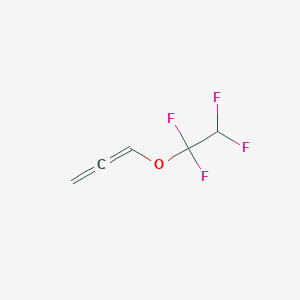
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
